molecular formula C19H24N2O3S B3859382 N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3859382
M. Wt: 360.5 g/mol
InChI Key: SUCPVPQXWNQMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective inhibitor of the Kir7.1 potassium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases related to ion transport and channelopathies.

Mechanism of Action

N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of the Kir7.1 potassium channel by binding to a specific site on the channel and preventing the flow of potassium ions through the channel. This results in a decrease in the activity of the channel and a reduction in the flow of potassium ions across the cell membrane.
Biochemical and Physiological Effects:
The inhibition of the Kir7.1 potassium channel by N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the intracellular concentration of chloride ions, which can affect various physiological processes such as renal function and insulin secretion. It has also been shown to have an effect on the activity of other ion channels, such as the Kir4.1 channel, which is involved in glial cell function and regulation of extracellular potassium concentration.

Advantages and Limitations for Lab Experiments

The use of N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments has several advantages, such as its potency and selectivity for the Kir7.1 potassium channel, which allows for specific inhibition of the channel without affecting other ion channels. However, there are also limitations to its use, such as its potential off-target effects on other ion channels and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research on N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further optimize its pharmacokinetic properties to improve its efficacy and reduce potential off-target effects. Another direction is to investigate its potential therapeutic applications in other diseases related to ion transport and channelopathies. Additionally, the development of other selective inhibitors of the Kir7.1 potassium channel could provide new insights into the physiological and pathological roles of this channel.

Scientific Research Applications

N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases related to ion transport and channelopathies. It has been shown to have a potent inhibitory effect on the Kir7.1 potassium channel, which is involved in various physiological processes such as renal function, insulin secretion, and hearing. N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective in treating diseases such as Bartter syndrome, Gitelman syndrome, and Liddle syndrome, which are caused by mutations in ion channels.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15(2)13-20-19(22)14-21(17-11-9-16(3)10-12-17)25(23,24)18-7-5-4-6-8-18/h4-12,15H,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCPVPQXWNQMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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